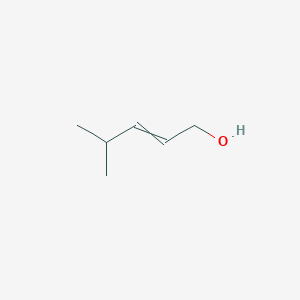
2-Penten-1-ol, 4-methyl-, (2E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Penten-1-ol, 4-methyl-, (2E)-, also known as (2E)-4-methyl-2-penten-1-ol, is an organic compound with the molecular formula C6H12O. It is an unsaturated alcohol with a double bond between the second and third carbon atoms and a methyl group attached to the fourth carbon atom. This compound is part of the family of alkenes and is characterized by its distinct structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Penten-1-ol, 4-methyl-, (2E)- can be achieved through various methods. One common approach involves the hydroboration-oxidation of 4-methyl-2-pentene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds through the anti-Markovnikov addition of borane to the double bond, followed by oxidation to yield the desired alcohol .
Industrial Production Methods
Industrial production of 2-Penten-1-ol, 4-methyl-, (2E)- often involves catalytic processes. One such method includes the use of transition metal catalysts, such as palladium or platinum, to facilitate the selective hydrogenation of 4-methyl-2-pentene. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Penten-1-ol, 4-methyl-, (2E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the double bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C), resulting in the formation of 4-methyl-2-pentanol.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding alkyl halides
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 4-methyl-2-pentenal, 4-methyl-2-pentenoic acid
Reduction: 4-methyl-2-pentanol
Substitution: 4-methyl-2-pentyl chloride, 4-methyl-2-pentyl bromide
Applications De Recherche Scientifique
2-Penten-1-ol, 4-methyl-, (2E)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 2-Penten-1-ol, 4-methyl-, (2E)- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bond and the hydroxyl group. These functional groups allow it to participate in a range of chemical reactions, including nucleophilic addition and substitution. The exact molecular targets and pathways depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
2-Penten-1-ol, 4-methyl-, (2E)- can be compared with other similar compounds, such as:
2-Penten-1-ol: Lacks the methyl group at the fourth carbon, resulting in different reactivity and properties.
4-Methyl-2-pentanol: Saturated alcohol with no double bond, leading to different chemical behavior.
4-Methyl-2-pentene: An alkene without the hydroxyl group, exhibiting different reactivity in chemical reactions
These comparisons highlight the unique structural features and reactivity of 2-Penten-1-ol, 4-methyl-, (2E)-, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
69143-05-1 |
|---|---|
Formule moléculaire |
C6H12O |
Poids moléculaire |
100.16 g/mol |
Nom IUPAC |
4-methylpent-2-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-6(2)4-3-5-7/h3-4,6-7H,5H2,1-2H3 |
Clé InChI |
BRYMKDNCWBMHIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


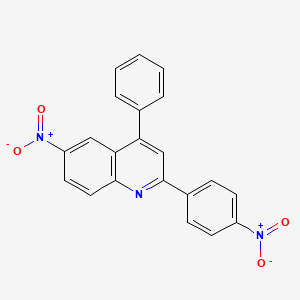
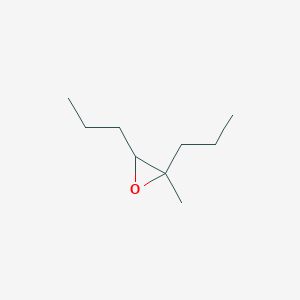
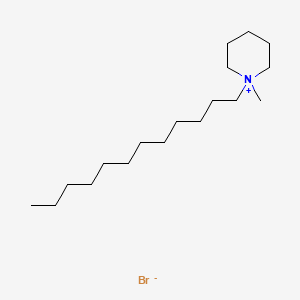
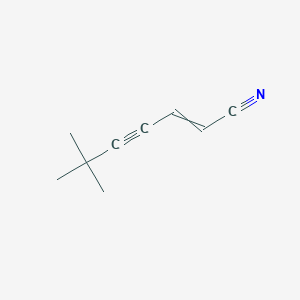
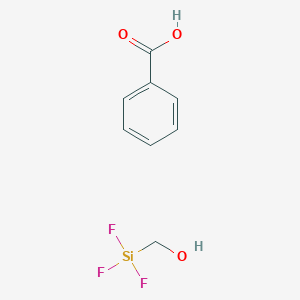
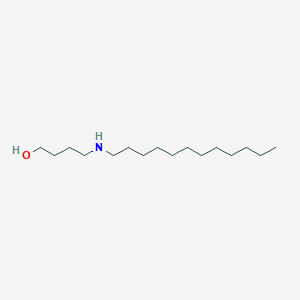
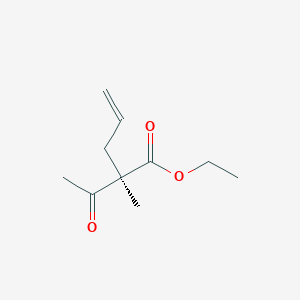
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
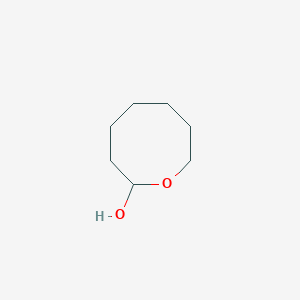
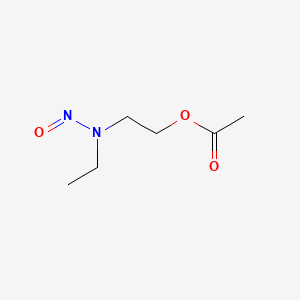
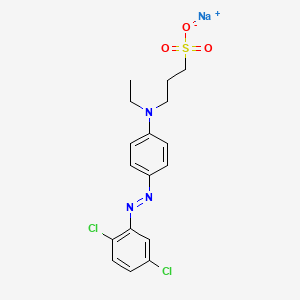
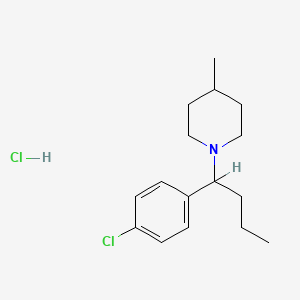

![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
